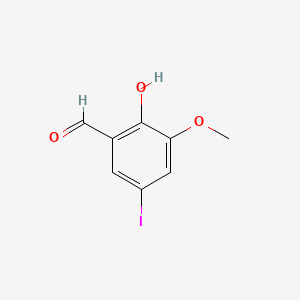

2-Hydroxy-5-iodo-3-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-5-iodo-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQIQUILJIOMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427264 | |

| Record name | 2-Hydroxy-5-iodo-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7359-14-0 | |

| Record name | 2-Hydroxy-5-iodo-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-iodo-3-methoxybenzaldehyde (5-Iodo-o-vanillin)

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde, also known as 5-Iodo-o-vanillin. As a trifunctional aromatic compound, it features an aldehyde, a phenolic hydroxyl, and an aryl iodide group, making it a highly versatile building block in modern organic synthesis. Its strategic importance lies in its capacity for sequential and orthogonal derivatization, rendering it a valuable precursor for the development of complex molecular architectures, particularly in the fields of medicinal chemistry, materials science, and fine chemical synthesis. This document delves into its physicochemical characteristics, provides a validated synthetic protocol, explores its synthetic utility with a focus on cross-coupling reactions, and outlines essential safety and handling information for laboratory professionals.

Introduction and Strategic Significance

This compound is a halogenated derivative of ortho-vanillin (o-vanillin), a naturally occurring aromatic aldehyde.[1] The introduction of an iodine atom at the C5 position of the benzene ring dramatically enhances the synthetic potential of the parent scaffold. This modification introduces a reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions, which are cornerstone methodologies in contemporary drug discovery and materials science.

The molecule's value is derived from its three distinct functional groups, which can be addressed with high selectivity:

-

The Aldehyde: Serves as an electrophilic center for nucleophilic additions and a key participant in condensation reactions to form Schiff bases, olefins, and other critical functionalities.

-

The Phenolic Hydroxyl: A versatile nucleophile for O-alkylation and acylation, its acidity can be modulated, and it strongly influences the electronic properties of the aromatic ring as a powerful ortho, para-directing group.

-

The Aryl Iodide: Represents the most significant synthetic lever. The carbon-iodine bond is relatively weak, making it an ideal substrate for oxidative addition in catalytic cycles such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.

This trifecta of reactivity allows researchers to employ 5-Iodo-o-vanillin as a central scaffold for building molecular libraries with three distinct points of diversity, accelerating the discovery of novel bioactive compounds and functional materials.

Physicochemical and Spectroscopic Properties

Accurate identification and characterization are paramount for the effective use of any chemical intermediate. The key identifiers and properties of this compound are summarized below.

Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| Common Synonyms | 5-Iodo-o-vanillin, 5-Iodo-2-vanillin[2] |

| CAS Number | 7359-14-0[2] |

| Molecular Formula | C₈H₇IO₃[2][3] |

| Molecular Weight | 278.04 g/mol [2][3] |

| MDL Number | MFCD00016594[2] |

| SMILES | COC1=CC(=CC(=C1O)C=O)I[2] |

| Chemical Structure |  |

Physical Properties

While specific, verified physical data for this compound is not widely published, the properties of its parent compound (o-vanillin) and its more common isomer (5-Iodovanillin) provide valuable context.

| Property | This compound | o-Vanillin (Isomeric Precursor) | 5-Iodovanillin (Positional Isomer) |

| CAS Number | 7359-14-0 | 148-53-8[1][4] | 5438-36-8[3][5] |

| Appearance | Data not available | Yellow, fibrous solid[1] | Light yellow crystalline powder[5][6] |

| Melting Point | Data not available | 40-42 °C[1] | 180-185 °C[3][5] |

| Boiling Point | Data not available | 265-266 °C[1] | 304 °C[5] |

Predicted Spectroscopic Data

Based on its structure, the following spectroscopic signatures are anticipated:

-

¹H NMR: Signals corresponding to the aldehydic proton (~9.8 ppm), two aromatic protons (as singlets or narrow doublets, ~7.0-7.5 ppm), the phenolic hydroxyl proton (variable, ~5-6 ppm), and the methoxy group protons (~3.9 ppm).

-

¹³C NMR: Resonances for the aldehyde carbonyl (~195 ppm), aromatic carbons (including two quaternary carbons bonded to I and O, ~110-160 ppm), and the methoxy carbon (~56 ppm).

-

IR Spectroscopy: Characteristic absorption bands for the phenolic O-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), a strong aldehyde C=O stretch (~1650-1670 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The most logical and efficient synthesis of this compound is through the direct electrophilic iodination of its readily available precursor, 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin). The phenolic hydroxyl group is a strong activating and ortho, para-directing group, while the methoxy group is a weaker activator. The C5 position is para to the hydroxyl group and is therefore the most electronically enriched and sterically accessible site for electrophilic attack.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol describes a robust method using N-Iodosuccinimide (NIS), a mild and highly effective electrophilic iodinating agent that minimizes side reactions and is safer to handle than molecular iodine with an oxidant.

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 2-Hydroxy-3-methoxybenzaldehyde in anhydrous acetonitrile (approx. 10 mL per gram of starting material).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This step is crucial to control the exothermicity of the reaction and prevent potential side-product formation.

-

Reagent Addition: Add N-Iodosuccinimide (1.05 equivalents) to the cooled solution portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The use of a slight excess of NIS drives the reaction to completion.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is fully consumed.

-

Work-up & Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any unreacted iodine/NIS), deionized water, and finally brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from the ability to selectively target its three functional groups.

Caption: Key reaction classes for this compound.

Reactions at the Aldehyde Group

The aldehyde functionality is a reliable site for constructing carbon-carbon and carbon-nitrogen bonds.

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are prevalent in coordination chemistry as ligands and serve as intermediates for reductive amination to form secondary amines.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) provides access to α,β-unsaturated systems, which are precursors for coumarins and other heterocyclic structures.[7]

-

Reduction/Oxidation: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid with stronger oxidants.[7]

Reactions Leveraging the Aryl Iodide

The C-I bond is the gateway to the most powerful transformations in modern synthesis. These reactions are fundamental to drug development for rapidly elaborating molecular complexity.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, creating biaryl structures common in pharmaceuticals.

-

Sonogashira Coupling: Palladium/copper co-catalyzed reaction with terminal alkynes to form aryl alkynes, a key step in the synthesis of natural products and conjugated materials.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted olefins.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds by coupling with primary or secondary amines.

The utility of such iodo-aromatic intermediates is exemplified by the use of the related 5-Iodovanillin in the synthesis of the platelet-activating factor antagonist L-659,989.[6]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant and a potential sensitizer.

| GHS Hazard Information | |

| Pictograms |  |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]H335: May cause respiratory irritation.[2] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with copious amounts of water.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[3]

-

Protect from light to prevent degradation.[2]

Conclusion

This compound is a strategically designed synthetic intermediate of significant value to research chemists. The orthogonal reactivity of its aldehyde, phenol, and aryl iodide functionalities provides a robust platform for the efficient construction of complex molecules. Its utility in modern cross-coupling chemistry, in particular, positions it as a key building block for generating diverse chemical libraries for drug discovery and for synthesizing advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full synthetic potential.

References

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

ChemSynthesis. (2025). 3-hydroxy-5-iodo-4-methoxybenzaldehyde. Retrieved from [Link]

-

ChemBK. (2024). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. Retrieved from [Link]

-

SciSpace. (2010). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Retrieved from [Link]

-

NIST. (n.d.). Infrared Spectrum of Benzaldehyde, 2-hydroxy-3-methoxy-. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Preparation of 5-Hydroxyvanillin. Retrieved from [Link]

-

ResearchGate. (2009). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. Retrieved from [Link]

- Google Patents. (1979). US4163759A - Process for preparing aromatic hydroxyaldehydes.

-

PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Stenutz. (n.d.). 4-hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). ortho-Vanillin. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-iodo-5-methoxybenzaldehyde. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Iodination of o-Vanillin

Introduction: The Significance of Iodinated Vanillin Derivatives

Vanillin, a widely available and renewable feedstock, serves as a valuable starting material in the synthesis of various fine chemicals and pharmaceutical intermediates.[1][2] The introduction of an iodine atom onto the vanillin scaffold, specifically at the 5-position, dramatically enhances its synthetic utility. This modification opens avenues for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures.[1][2] These structures are of significant interest in drug discovery and materials science. This guide provides a comprehensive protocol for the efficient and regioselective iodination of o-vanillin, focusing on a green chemistry approach that prioritizes the use of safer reagents and solvents.

Mechanistic Insights: Electrophilic Aromatic Substitution

The iodination of o-vanillin proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The aromatic ring of o-vanillin is electron-rich due to the presence of two activating groups: a hydroxyl (-OH) and a methoxy (-OCH₃) group.[3] Both are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.[3] In the case of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), the position para to the strongly activating hydroxyl group is occupied by the methoxy group. The positions ortho to the hydroxyl group are C1 and C3, and the positions ortho and para to the methoxy group are C2 and C4. Steric hindrance from the adjacent aldehyde and methoxy groups makes the C1 and C3 positions less accessible. The C5 position is electronically activated by both the hydroxyl and methoxy groups and is sterically accessible, making it the most favorable site for electrophilic attack.

The reaction requires an electrophilic iodine species. While molecular iodine (I₂) itself is a weak electrophile, its reactivity can be enhanced by using an oxidizing agent.[5] In the featured protocol, potassium iodide (KI) is oxidized in situ to generate the electrophilic iodine species.[1][2]

Experimental Protocol: A Green Chemistry Approach

This protocol has been adapted from established literature procedures that emphasize green chemistry principles by utilizing water as a solvent and employing safer reagents.[1][2]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | Reagent | Major Chemical Supplier | |

| Potassium Iodide (KI) | ACS Reagent | Major Chemical Supplier | |

| Oxone® (Potassium peroxymonosulfate) | Reagent | Major Chemical Supplier | |

| Sodium bisulfite (NaHSO₃) | ACS Reagent | Major Chemical Supplier | For quenching |

| Deionized (DI) Water | |||

| Ethanol | Reagent | Major Chemical Supplier | For recrystallization |

| 25 mL Round Bottom Flask | |||

| Reflux Condenser | |||

| Magnetic Stir Plate and Stir Bar | |||

| Heating Mantle or Water Bath | |||

| Büchner Funnel and Filter Flask | |||

| Filter Paper | |||

| Beakers and Graduated Cylinders |

Experimental Workflow Diagram

Caption: Mechanism of electrophilic iodination of o-vanillin.

Conclusion

This application note provides a detailed and reliable protocol for the iodination of o-vanillin. By following the outlined procedures, researchers can efficiently synthesize 5-iodo-o-vanillin, a versatile intermediate for further chemical transformations. The emphasis on a green chemistry approach makes this protocol both effective and environmentally conscious. The provided characterization data and safety information will aid in the successful and safe execution of this important synthetic transformation.

References

-

Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles - Taylor & Francis. (2019, May 29). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

-

(PDF) Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles - ResearchGate. (2025, October 9). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Iodination of Vanillin [ORGANIC CHEMISTRY] - YouTube. (2021, January 13). YouTube. Retrieved January 23, 2026, from [Link]

-

Iodination and Hydroxylation of Vanillin - [www.rhodium.ws]. (n.d.). Rhodium.ws. Retrieved January 23, 2026, from [Link]

-

EXP 16 - An Electrophilic Iodination of Vanillin - 2014.docx - OrganicERs.org!. (n.d.). OrganicERs.org. Retrieved January 23, 2026, from [Link]

-

5-iodovanillin synthesis - PierpaLab. (2025, February 16). PierpaLab. Retrieved January 23, 2026, from [Link]

-

Electrophilic Substitution of Phenols - Chemistry LibreTexts. (2020, August 26). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Solved Below are the ?1H ?NMR spectrum of vanillin, | Chegg.com. (2024, February 20). Chegg.com. Retrieved January 23, 2026, from [Link]

-

Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Reactions of Phenols - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

-

SDS- Iodine Solution - Safety Data Sheet. (n.d.). Retrieved January 23, 2026, from [Link]

-

Solved I need help analyzing 1H NMR for 5-Iodovanillin. The | Chegg.com. (2017, November 13). Chegg.com. Retrieved January 23, 2026, from [Link]

-

Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene - JoVE. (2023, April 30). JoVE. Retrieved January 23, 2026, from [Link]

-

Ch24: Electrophilic Arom. Subs. of phenols - University of Calgary. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

-

Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin - Utah Chemistry. (n.d.). University of Utah. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols: 2-Hydroxy-5-iodo-3-methoxybenzaldehyde as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde

This compound, also known as 5-iodo-o-vanillin, is a highly functionalized aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules. Its strategic importance in pharmaceutical development stems from the unique arrangement of its functional groups: a reactive aldehyde, a phenolic hydroxyl group, a methoxy group, and an iodine atom. This combination allows for a diverse range of chemical transformations, making it a key building block for various bioactive scaffolds.

The presence of the iodine atom is particularly significant, as it provides a handle for introducing further complexity through cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. The aldehyde and hydroxyl groups are gateways to the formation of Schiff bases, ethers, and other heterocyclic systems, many of which are privileged structures in medicinal chemistry. These notes provide an in-depth guide to the synthesis and utilization of this versatile intermediate.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use in multi-step synthesis.

| Property | Value | Source(s) |

| CAS Number | 7359-14-0 | |

| Molecular Formula | C₈H₇IO₃ | |

| Molecular Weight | 278.04 g/mol | |

| Appearance | Light yellow to brown solid | |

| Melting Point | 127-130 °C | |

| Storage | Store at 10°C - 25°C, protect from light. |

Spectral Data (Reference)

-

¹H NMR (of o-vanillin in CDCl₃): Chemical shifts (δ) are typically observed for the aldehyde proton (~9.8 ppm), the aromatic protons (in the range of 6.8-7.4 ppm), the methoxy protons (~3.9 ppm), and the hydroxyl proton (variable, often broad).

-

¹³C NMR (of o-vanillin): Characteristic peaks for the carbonyl carbon (~196 ppm), aromatic carbons (114-152 ppm), and the methoxy carbon (~56 ppm) are expected.

-

IR (of o-vanillin): Key vibrational bands include a strong C=O stretch for the aldehyde (around 1650-1670 cm⁻¹), a broad O-H stretch for the phenol (3100-3400 cm⁻¹), and C-O stretches for the ether and phenol (1200-1300 cm⁻¹).

Synthesis of this compound

The most direct route to this compound is through the electrophilic iodination of its precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The hydroxyl and methoxy groups are ortho, para-directing activators, making the position para to the hydroxyl group (C5) electronically favorable for substitution.

Protocol 1: Synthesis via Iodination with Sodium Iodide and Sodium Hypochlorite

This protocol is adapted from established "green" chemistry methods for the iodination of phenolic aldehydes. It avoids harsh reagents and uses readily available materials.

Materials:

-

2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Sodium iodide (NaI)

-

Sodium hypochlorite (NaOCl, commercial bleach solution, ~5-6%)

-

Ethanol

-

Deionized water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Hydrochloric acid (HCl), 1 M

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq.) and sodium iodide (1.2 eq.) in ethanol.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Oxidant: Slowly add sodium hypochlorite solution (1.5 eq.) dropwise to the cooled mixture over 20-30 minutes. The reaction is exothermic; maintain the temperature below 10 °C. A reddish-brown color, indicating the formation of elemental iodine, will appear.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, add a 10% aqueous solution of sodium thiosulfate dropwise until the reddish-brown color of iodine disappears. This step neutralizes any excess oxidant and unreacted iodine.

-

Precipitation: Acidify the solution to pH ~2 with 1 M HCl to precipitate the product.

-

Isolation: Cool the mixture in an ice bath for 15-20 minutes to maximize crystallization. Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.

-

Drying and Purification: Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from an ethanol/water mixture.

Causality Behind Experimental Choices:

-

The use of ethanol as a solvent facilitates the dissolution of the organic starting material while being compatible with the aqueous bleach solution.

-

Cooling the reaction during the addition of bleach is crucial to control the exothermic reaction and prevent the formation of side products.

-

The quenching step with sodium thiosulfate is a critical control measure to ensure that no reactive iodine species remain, which could complicate the work-up and purification.

-

Acidification is necessary to protonate the phenoxide, rendering the product less soluble in the aqueous medium and allowing for its isolation.

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis

Synthesis of Bioactive Schiff Bases

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). This class of compounds is widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

General Reaction Scheme: The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine.

Caption: General scheme for Schiff base synthesis.

Protocol 2: General Procedure for Schiff Base Synthesis

Materials:

-

This compound

-

A primary amine (e.g., aniline, substituted anilines, amino acids)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Reflux condenser and standard glassware

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

-

Addition of Amine: Add the primary amine (1.0-1.1 eq.) to the solution.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.

-

Purification: Collect the solid by filtration and wash with cold ethanol. The product can be recrystallized from a suitable solvent like ethanol or isopropanol.

Intermediate for α,β-Unsaturated Amides with Anti-Cancer Activity

This compound is a precursor for the synthesis of α,β-unsaturated amides, a class of compounds that has shown promise as anti-cancer agents. The synthesis typically proceeds through a Knoevenagel-Doebner condensation to form an α,β-unsaturated carboxylic acid, which is then coupled with an amine.

Synthetic Pathway Overview: This two-step process extends the carbon chain and introduces an amide functionality, both of which are common strategies in the design of bioactive molecules.

Caption: Pathway to α,β-unsaturated amides.

Protocol 3: Synthesis of an α,β-Unsaturated Amide via Knoevenagel-Doebner Condensation

Part A: Synthesis of the α,β-Unsaturated Carboxylic Acid

Materials:

-

This compound

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Hydrochloric acid, 2 M

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and malonic acid (1.5 eq.) in pyridine.

-

Catalysis: Add a catalytic amount of piperidine.

-

Heating: Heat the mixture at 80-90 °C for 2-3 hours. The evolution of CO₂ indicates the progress of the reaction (decarboxylation). Monitor by TLC.

-

Work-up: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.

-

Isolation: The α,β-unsaturated carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Part B: Amide Coupling

Materials:

-

The α,β-unsaturated carboxylic acid from Part A

-

An amine of choice (e.g., morpholine, piperidine)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

Activation: Dissolve the carboxylic acid (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen). Stir at 0 °C for 30 minutes.

-

Amine Addition: Add the amine (1.1 eq.) and the base (e.g., TEA, 2.0 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety Information

This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

References

- Dicks, A. P., & Marfat, A. (2016). Reactions of Hydroxy– and Alkoxy–Substituted Benzaldehydes with Sodium Iodide and Bleach in Methanol: A Guided–Inquiry Experiment for the Organic Chemistry Lab.

- Jarrahpour, A. A., Esmaeilbeig, A. R., & Zarei, M. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Molbank, 2004(3), M371.

- Kopernick, M. A., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 116-123.

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

-

PierpaLab. (2025). 5-iodovanillin synthesis. Retrieved January 24, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Hydroxy-5-iodo-3-methoxybenzaldehyde

Welcome to the technical support guide for the purification of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde (5-Iodo-o-vanillin). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Understanding Your Crude Material: The First Step to Purity

The purification strategy for any compound is dictated by the nature of the impurities. Crude this compound, typically synthesized via iodination of o-vanillin, often contains a predictable set of contaminants:

-

Unreacted Starting Material: Residual 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

-

Regioisomers: Such as 2-Hydroxy-3-iodo-5-methoxybenzaldehyde, if the directing effects of the hydroxyl and methoxy groups are not perfectly controlled.

-

Di-iodinated Products: Over-iodination can lead to 2-Hydroxy-3,5-diiodo-methoxybenzaldehyde.

-

Inorganic Salts: Remnants from the reaction workup (e.g., sodium thiosulfate, sodium bicarbonate).

-

Solvent Residues: Trapped solvents from the reaction or initial isolation steps.

A preliminary purity assessment by Thin Layer Chromatography (TLC) is non-negotiable. It provides a qualitative snapshot of your crude material, helping you select the most appropriate purification strategy.

Workflow: Selecting Your Purification Strategy

The choice between recrystallization, column chromatography, or an acid-base extraction depends on the impurity profile and the desired scale. The following decision tree illustrates a logical approach to method selection.

Caption: Decision tree for selecting a primary purification method.

Technique 1: Recrystallization

Recrystallization is the most efficient method for purifying solid compounds on a large scale, provided a suitable solvent can be found. It leverages differences in solubility between the desired compound and impurities at different temperatures.[1]

Causality of Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, which is a moderately polar aromatic compound, polar protic solvents or mixtures are excellent starting points. Alcohols like ethanol or methanol can form hydrogen bonds with the phenolic hydroxyl group, aiding dissolution at higher temperatures.[2]

Solvent Selection Data

| Solvent System | Rationale & Expected Outcome |

| Ethanol | Often a good starting point for aromatic compounds.[2] The polarity is well-matched. May require a relatively large volume. |

| Ethanol/Water | A powerful mixed-solvent system. Dissolve the crude solid in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and then cool. Excellent for inducing crystallization.[3] |

| Ethyl Acetate/Hexane | Another common mixed-solvent system. Dissolve in a minimum of boiling ethyl acetate and add hot hexane until cloudy. Clarify with a few drops of ethyl acetate and cool. |

| Xylene | A higher-boiling non-polar solvent. Can be effective if impurities are highly polar. Use with caution due to the high temperature required.[4] |

Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

-

Dissolution: Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 20-25 mL) while heating on a hot plate. Stir until the solid is fully dissolved.

-

Inducing Saturation: While maintaining the heat, add hot deionized water dropwise from a Pasteur pipette until the solution becomes faintly but persistently cloudy.

-

Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point.

-

Cooling (Critical Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[5] Rapid cooling traps impurities.

-

Ice Bath: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with ice-cold water to remove residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Troubleshooting & FAQs: Recrystallization

Q1: My compound "oiled out" instead of forming crystals. What do I do?

-

A1: Causality & Solution: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic).[6] This is common with impure compounds. To fix this, reheat the mixture to redissolve the oil, add more of the primary solvent (e.g., ethanol) to decrease the saturation level, and attempt to cool again, but much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a nucleation site and encourage crystal formation.[2]

Q2: No crystals are forming even after cooling in an ice bath. What's wrong?

-

A2: Causality & Solution: This typically means you have used too much solvent, and the solution is not saturated. You can boil off some of the solvent to increase the concentration and attempt to cool again. Alternatively, if using a mixed-solvent system, you can add more of the anti-solvent (water in the protocol above). If all else fails, scratching the flask or adding a "seed crystal" from a previous successful batch can initiate crystallization.

Q3: My final product is still colored. How can I remove colored impurities?

-

A3: Causality & Solution: Highly conjugated impurities can be persistent. If the color is minor, a second recrystallization may suffice. For stubborn colors, you can add a very small amount of activated charcoal to the hot, dissolved solution before filtration. Caution: Use charcoal sparingly, as it can adsorb your product and significantly reduce the yield. You must perform a hot gravity filtration after charcoal treatment to remove it before cooling the solution.

Technique 2: Flash Column Chromatography

When recrystallization fails or when impurities have similar polarity to the product, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[7]

Causality of Eluent Choice: this compound is a polar molecule due to the hydroxyl and aldehyde groups. It will adhere strongly to the polar silica gel. Therefore, a moderately polar eluent is required to move it down the column at a reasonable rate. The goal is to find a solvent system where the product has an Rf value of approximately 0.3 on a TLC plate, which generally provides the best separation.[8]

Eluent System Selection

| Eluent System (v/v) | Starting Ratio | Application Notes |

| Hexane / Ethyl Acetate | 4:1 to 2:1 | The standard for moderately polar compounds. Increase ethyl acetate concentration to increase eluent polarity and decrease the compound's retention time. |

| Dichloromethane / Methanol | 99:1 to 95:5 | For more polar compounds that do not move with Hexane/EtOAc. Use with caution as methanol can dissolve silica gel to a small extent. |

| Toluene / Acetone | 9:1 | An alternative system that can sometimes provide different selectivity compared to ester-based systems. |

Experimental Protocol: Flash Column Chromatography

-

Column Packing: Select an appropriate size column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column as a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane).

-

Sample Loading:

-

Wet Loading: Dissolve the crude material in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane).[9] Carefully pipette this solution directly onto the top of the silica bed.

-

Dry Loading (Preferred): Dissolve the crude material in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your sample) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading often results in better separation.

-

-

Elution: Begin eluting with your chosen solvent system, starting with a less polar mixture if you are running a gradient. Apply positive pressure (flash) to achieve a solvent flow rate of about 2 inches per minute.

-

Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.

-

Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting & FAQs: Column Chromatography

Q1: My compound is streaking or "tailing" down the column and on the TLC plate.

-

A1: Causality & Solution: Tailing is common for acidic compounds like phenols on silica gel. The acidic silanol groups on the silica surface can strongly and sometimes irreversibly bind to your compound. The solution is to add a small amount (0.5-1%) of a modifying agent like acetic acid to your eluent. The acetic acid will protonate the silica surface and the compound, reducing the strong interaction and leading to sharper bands.

Q2: The separation between my product and an impurity is poor, even though they have different Rf values on TLC.

-

A2: Causality & Solution: This often happens if the column is overloaded with the sample or if the initial band of the compound was too wide.[7] Use a larger column with more silica gel relative to your sample mass. Ensure you load the sample in the most concentrated form possible using the minimum amount of solvent. Dry loading is highly recommended to prevent this issue.

Q3: I can't get my compound to come off the column.

-

A3: Causality & Solution: Your eluent system is not polar enough.[7] You need to systematically increase the percentage of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate). If you reach 100% of your polar solvent and the compound still hasn't eluted, you may need to switch to a more polar system altogether, such as one containing methanol.

Technique 3: Acid-Base Extraction

This technique is a powerful cleanup step rather than a high-resolution purification method. It is excellent for removing neutral (non-acidic) organic impurities. It exploits the acidic nature of the phenolic hydroxyl group (pKa ≈ 10).

Mechanism: The phenolic proton can be removed by a moderately strong base like sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) to form a water-soluble sodium phenoxide salt. Neutral impurities will remain in the organic layer, allowing for a clean separation. The product is then recovered by re-acidifying the aqueous layer, which precipitates the pure phenol.[10]

Caption: Workflow for purification via acid-base extraction.

Troubleshooting & FAQs: Acid-Base Extraction

Q1: An emulsion formed at the interface between the organic and aqueous layers and won't separate.

-

A1: Causality & Solution: Emulsions are common when solutions are shaken too vigorously, especially with chlorinated solvents. To break it up, you can try adding a small amount of a saturated NaCl solution (brine), which increases the ionic strength of the aqueous layer. Gentle swirling in the separatory funnel, rather than vigorous shaking, can help prevent emulsion formation in the first place.

Q2: My product recovery is very low after re-acidification.

-

A2: Causality & Solution: There are two likely causes. First, you may not have made the aqueous layer acidic enough to fully protonate the phenoxide. Check the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH 1-2). Second, your product may have some solubility in the acidic water. Cooling the acidified solution in an ice bath can help precipitate more of the product. If significant material remains dissolved, it may be necessary to perform a back-extraction into a fresh portion of an organic solvent like ethyl acetate.

References

- BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.

- Sciencemadness.org. Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde).

- Supporting Information. Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes.

-

Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

PMC, PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

-

Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

-

University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

-

Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

-

Reddit. r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

-

ResearchGate. (PDF) 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. [Link]

-

SciSpace. Extraction techniques for the determination of phenolic compounds in food. [Link]

-

Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). [Link]

-

ResearchGate. Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. [Link]

-

Regis Technologies. HPLC Troubleshooting Guide. [Link]

-

MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

-

YouTube. HPLC problems with very polar molecules. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

- Google Patents.

-

ScienceDirect. Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. [Link]

-

Cheméo. Chemical Properties of 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3). [Link]

-

SIELC Technologies. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. [Link]

-

The Automated Topology Builder (ATB) and Repository. 3-Hydroxy-5-iodo-4-methoxybenzaldehyde. [Link]

-

NIST WebBook. Benzaldehyde, 2-hydroxy-3-methoxy-. [Link]

-

PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

Sources

- 1. mt.com [mt.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. Chromatography [chem.rochester.edu]

- 8. rsc.org [rsc.org]

- 9. chemistryviews.org [chemistryviews.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: 2-Hydroxy-5-iodo-3-methoxybenzaldehyde

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the stability and storage of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde. By understanding the chemical nature of this compound and adhering to best practices, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Understanding the Stability of this compound

This compound is a substituted aromatic aldehyde with a phenolic hydroxyl group. This combination of functional groups dictates its stability profile. The aldehyde group is susceptible to oxidation, while the phenolic hydroxyl group's reactivity is influenced by pH. The presence of an iodine atom on the aromatic ring can also influence its light sensitivity. Understanding these inherent chemical properties is the first step in preventing degradation.

Key Stability Factors:

-

Oxidation: The aldehyde functional group can be readily oxidized to a carboxylic acid, especially in the presence of air (oxygen). This is a common degradation pathway for many benzaldehydes.

-

Light Sensitivity: Aromatic iodides can be sensitive to light, which can promote the formation of radical species and lead to discoloration and degradation of the compound.

-

pH Sensitivity: As a phenol, the hydroxyl group is acidic and will deprotonate under basic conditions. The resulting phenoxide is often more susceptible to oxidation than the protonated form. Studies on various phenolic compounds have shown that many are unstable at high pH.[1][2][3]

-

Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.[4]

Section 2: Recommended Storage and Handling Protocols

Proper storage and handling are critical to maintaining the quality of this compound. The following protocols are based on safety data sheet recommendations and general best practices for handling sensitive chemical compounds.[5][6][7][8]

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | Cool (2-8 °C recommended for long-term storage) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | To prevent oxidation of the aldehyde group by atmospheric oxygen.[9] |

| Light | In an amber or opaque container, stored in the dark | To protect the compound from light-induced degradation. |

| Moisture | In a tightly sealed container in a dry location | To prevent hydrolysis and potential moisture-mediated degradation. |

Step-by-Step Handling Protocol

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: When dispensing the compound, do so under a gentle stream of an inert gas like argon or nitrogen. This minimizes exposure to air and moisture. A glove box or a Schlenk line is ideal for this purpose.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the main stock bottle.

-

Resealing: Tightly reseal the container immediately after use, preferably with paraffin film around the cap for an extra barrier against air and moisture.

-

Solution Preparation: When preparing solutions, use dry, deoxygenated solvents if the solution is to be stored for any length of time. Solutions are generally less stable than the solid material and should ideally be prepared fresh for each experiment.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in a question-and-answer format.

Q1: My solid this compound has changed color from off-white/light yellow to a darker yellow or brown. Is it still usable?

A1: A significant color change is a visual indicator of degradation. The appearance of darker colors often suggests the formation of oxidized impurities or polymeric materials. While the compound may not be completely degraded, its purity is compromised, which can negatively impact your experimental results, leading to lower yields and the formation of side products.

Causality: The discoloration is likely due to a combination of oxidation of the aldehyde and/or phenolic hydroxyl group, and potentially some level of decomposition related to light exposure.

Recommended Action:

-

Purity Check: Before use, it is highly recommended to check the purity of the discolored material by an appropriate analytical method, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the analysis to a reference standard if available.

-

Purification: If the compound is deemed impure but salvageable, a purification step may be necessary. A potential method involves dissolving the material in a minimal amount of a suitable solvent (e.g., aqueous acetic acid), treating with activated carbon to adsorb colored impurities, filtering, and then precipitating the purified product by adjusting the pH. Subsequent recrystallization from an appropriate solvent system can further enhance purity.

Q2: My reaction yield is consistently lower than expected when using this compound.

A2: Lower-than-expected yields can be attributed to several factors, with the purity of the starting material being a primary suspect.

Causality: If the aldehyde has degraded, the actual molar amount of active reagent is less than what was weighed out. The impurities themselves might also interfere with the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yields.

Recommended Action:

-

Verify Purity: As with discolored material, the first step is to confirm the purity of your this compound.

-

Use Fresh Stock: If possible, use a fresh, unopened bottle of the reagent to see if the yield improves. This will help determine if your stored material has degraded.

-

Review Reaction Conditions: Ensure that your reaction conditions are compatible with the stability of the aldehyde. Avoid strongly basic conditions if possible, and run reactions under an inert atmosphere.

Q3: I observe multiple spots on the TLC plate for my starting material, this compound.

A3: The presence of multiple spots on a TLC plate where you expect only one is a clear indication of impurities.

Causality: These impurities are likely degradation products. A common impurity would be the corresponding carboxylic acid (2-hydroxy-5-iodo-3-methoxybenzoic acid) formed from the oxidation of the aldehyde. This impurity will likely have a different polarity and thus a different Rf value on the TLC plate.

Recommended Action:

-

Identify the Main Spot: The major spot should correspond to the aldehyde. If you have a fresh sample, you can co-spot it on the TLC plate to confirm the identity of the main spot.

-

Purification: If the level of impurities is significant, purification of the starting material is necessary before proceeding with your reaction. Column chromatography is a common method for separating compounds with different polarities.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the expected shelf-life of this compound?

A: The shelf-life is highly dependent on the storage conditions. When stored properly as recommended (cool, dry, dark, under inert atmosphere), the solid compound should be stable for several years. However, once the bottle is opened and exposed to air and moisture, the rate of degradation will increase. It is good practice to date the bottle upon receipt and upon opening.

Q: Can I store this compound in solution?

A: Storing this compound in solution is generally not recommended for long periods. Solutions are more prone to degradation than the solid material. If you must store a solution, use a dry, deoxygenated aprotic solvent, store it in a tightly sealed container in the refrigerator, and use it as quickly as possible. Avoid basic solutions for storage.

Q: What solvents are best for dissolving this compound?

A: Its solubility will vary depending on the solvent. It is expected to be soluble in many common organic solvents such as dichloromethane, ethyl acetate, acetone, and alcohols. For reaction purposes, the choice of solvent should be guided by the requirements of the specific chemical transformation, while keeping in mind the stability of the aldehyde.

Q: Are there any specific incompatibilities I should be aware of?

A: Yes, you should avoid strong oxidizing agents, as they will readily oxidize the aldehyde group.[5] You should also avoid strong bases, as they can deprotonate the phenolic hydroxyl group and may promote side reactions or degradation.[1][2][3][5]

Q: What are the primary hazardous decomposition products?

A: Upon thermal decomposition, this compound may release irritating and toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen iodide.[5]

References

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Storemaster. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]

-

ResearchGate. (2000, August). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

-

LabTAG by GA International. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

-

ResearchGate. (n.d.). The thermal decomposition of benzaldehyde at different temperatures. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

-

SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

-

The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

-

MDPI. (n.d.). Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Retrieved from [Link]

-

ScienceDirect. (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Retrieved from [Link]

-

National Academies Press. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

-

PubMed. (2014). Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. Retrieved from [Link]

-

MDPI. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

-

ACS Publications. (2026, January 22). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Applied Polymer Materials. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 7. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]

- 8. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Technical Support Center: Purification of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde (also known as 5-iodo-o-vanillin). The methodologies and advice presented herein are grounded in established chemical principles and validated through practical application to analogous compounds.

Introduction

This compound is a crucial synthetic intermediate. Its purity is paramount for the success of subsequent reactions and the integrity of final products. The primary route to this compound is the electrophilic iodination of o-vanillin. This process, while generally effective, can introduce a variety of impurities that necessitate robust purification strategies. This guide will address common challenges encountered during the purification process.

Logical Flow of Purification and Troubleshooting

The purification of this compound typically follows a multi-step process. Understanding the potential pitfalls at each stage is key to achieving high purity.

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Issues During Aqueous Work-up

Question 1: After quenching my reaction with sodium thiosulfate, the entire mixture remains a dark brown/purple color. What does this indicate and how can I resolve it?

Answer: This persistent dark coloration is almost certainly due to the presence of residual elemental iodine (I₂). While sodium thiosulfate is effective at reducing iodine, an insufficient amount may have been added, or poor mixing may have prevented complete reaction.

-

Causality: The iodination reaction often uses an excess of the iodinating agent to drive the reaction to completion. This leaves unreacted iodine in the mixture.

-

Troubleshooting Steps:

-

Incremental Addition: Add a 10% w/v solution of sodium thiosulfate dropwise with vigorous stirring. Continue until the dark color of iodine is fully discharged and the solution becomes a pale yellow or off-white suspension.

-

pH Consideration: Ensure the solution is not strongly acidic during the quenching step, as the thiosulfate reduction of iodine is more efficient at neutral or slightly basic pH.

-

Confirmation: A simple spot test on a TLC plate can confirm the absence of iodine. The characteristic purple-brown stain of iodine will no longer be visible.

-

Question 2: Upon acidification, my product precipitates as an oily or gummy solid, not a fine crystal. Why is this happening and how can it be improved?

Answer: The precipitation of an oily or "gummy" product is a common issue, often indicative of impurities that depress the melting point of the desired compound and interfere with crystal lattice formation.

-

Probable Impurities:

-

Unreacted o-vanillin: The starting material may be co-precipitating with the product.

-

Di-iodinated species: Over-iodination can lead to di-iodo-o-vanillin, which will have different solubility characteristics.

-

Solvent Effects: If a co-solvent like ethanol was used in the reaction, adding the acidic solution too quickly can cause the product to "oil out" before it has a chance to crystallize.[1]

-

-

Troubleshooting Protocol:

-

Control the Precipitation Rate: Add the acid (e.g., 1M HCl) slowly with vigorous stirring to the cooled reaction mixture. This allows for the gradual formation of crystal nuclei.

-

Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can provide a surface to initiate crystallization.

-

Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a single crystal to the solution to seed the crystallization.

-

Solvent Extraction: If the product remains oily, it may be necessary to perform a liquid-liquid extraction. Extract the acidified mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and then concentrate it under reduced pressure. The resulting crude solid can then be subjected to recrystallization or chromatography.[2]

-

Section 2: Recrystallization Challenges

Question 3: I'm having difficulty finding a suitable solvent system for recrystallizing my this compound. What are the best practices?

Answer: Selecting the right recrystallization solvent is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities should either remain in solution or be insoluble at high temperatures.

-

Recommended Solvent Systems:

-

Ethanol/Water: This is a very common and effective system for phenolic compounds.[3] Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

-

Isopropanol/Water: Similar to ethanol/water, but may offer different solubility characteristics.

-

Xylene or Toluene: For less polar impurities, a non-polar solvent like xylene may be effective, though this is less common for this class of compounds.[4]

-

Dichloromethane/Hexane: Dissolve in a minimal amount of dichloromethane and slowly add hexane until turbidity is observed.

-

-

Expert Tip: The key to forming pure crystals is slow cooling. Rapid cooling in an ice bath can trap impurities within the crystal lattice. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath to maximize yield.

| Solvent System | Target Compound Solubility | Common Impurity Solubility (e.g., o-vanillin) |

| Ethanol/Water | High in hot EtOH, low in cold mixture | High in EtOH/water mixture |

| Dichloromethane/Hexane | High in DCM, low in hexane | Variable, may co-precipitate |

Question 4: My recrystallized product is still colored (e.g., tan or brown). How can I obtain a colorless product?

Answer: A persistent color often indicates the presence of highly conjugated impurities or trace amounts of oxidized species.

-

Causality: Phenolic aldehydes can be susceptible to air oxidation, which can form colored quinone-type structures.[1] Additionally, some side-products from the iodination reaction can be intensely colored.

-

Decolorization Protocol:

-

Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% of the solute mass) of activated charcoal.

-

Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be significantly less colored.

-

Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool as previously described.

Caution: Using too much charcoal can lead to significant loss of the desired product due to adsorption.

-

Section 3: Chromatographic Purification

Question 5: I am considering using column chromatography. What are the potential risks, and what conditions are recommended?

Answer: Column chromatography is a powerful purification technique but can present challenges with phenolic aldehydes.

-

Potential Risks:

-

Decomposition on Silica: The acidic nature of standard silica gel can sometimes cause decomposition of sensitive aldehydes.

-

Broad Peaks: The phenolic hydroxyl group can interact strongly with the silica surface, leading to tailing or broad elution bands.

-

-

Recommended Protocol:

-

Stationary Phase: Use standard silica gel (230-400 mesh). If decomposition is observed, consider using deactivated silica (pre-treated with a small amount of a tertiary amine like triethylamine mixed into the eluent) or a less acidic stationary phase like alumina (neutral or basic).

-

Mobile Phase (Eluent): A gradient or isocratic system of hexanes and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The product should elute at a moderate polarity. For closely related compounds, elution with pure dichloromethane has also been reported to be effective.[2]

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm) and/or a potassium permanganate stain.

-

Caption: Elution order in silica gel chromatography.

References

- BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. BenchChem Technical Support.

-

Doxsee, D. D., & Hutchison, J. E. (2018). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 11(2), 116-123. [Link]

-

ChemEd DL. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY]. YouTube. [Link]

-

Kotha, S., & Khedkar, P. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Beilstein Journal of Organic Chemistry, 8, 1699–1704. [Link]

-

ChemSynthesis. (2025). 3-hydroxy-5-iodo-4-methoxybenzaldehyde. [Link]

-

Raiford, L. C., & Lichty, J. J. (1930). Iodine Substitution Products of Vanillin and Some of their Derivatives. Journal of the American Chemical Society, 52(11), 4576–4587. [Link]

-

PierpaLab. (2025). 5-iodovanillin synthesis. [Link]

-

The Hive. (2001). Iodination of Vanillin. [Link]

-

Gunasekaran, B., et al. (2013). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(3), o317. [Link]

-

ScienceMadness. (n.d.). Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). [Link]

-

Royal Society of Chemistry. (2019). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. [Link]

-

Jarrahpour, A. A., et al. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Molbank, 2004(3), M371. [Link]

-

Al-Hamdani, A. A. S., et al. (2017). Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography. Journal of Applicable Chemistry, 6(2), 231-239. [Link]

-

Jovanovic, S. V., et al. (1998). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1552. [Link]

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde

For researchers and professionals in drug development and analytical chemistry, elucidating the structure of novel or modified small molecules is a daily challenge. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the expected mass spectrometric behavior of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde, a polysubstituted aromatic aldehyde. By comparing its fragmentation pathways with those of simpler, related molecules, we aim to provide a predictive framework for its analysis and a deeper understanding of how functional groups dictate fragmentation outcomes.

Introduction: The Logic of Molecular Fragmentation

Electron Ionization (EI) mass spectrometry, a "hard" ionization technique, involves bombarding a molecule with high-energy electrons (typically 70 eV).[1][2] This process ejects an electron from the molecule, creating a high-energy molecular ion (M•+) that is prone to fragmentation. The resulting fragmentation pattern is a veritable fingerprint of the molecule, revealing its structural motifs. The stability of the fragments formed, the strength of chemical bonds, and the nature of the substituents on an aromatic ring all govern the pathways by which the molecular ion breaks apart.

In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) typically impart less energy to the molecule, leading to less fragmentation and a more prominent molecular ion, often as a protonated [M+H]+ or deprotonated [M-H]- species.[3][4] The choice of ionization method is therefore critical and depends on the analytical goal: EI for detailed structural elucidation and ESI for accurate molecular weight determination and analysis of complex mixtures.[5]

This guide will focus primarily on the predicted EI fragmentation of this compound, leveraging established fragmentation rules for its constituent functional groups. We will also discuss its expected behavior under ESI conditions.

The Subject Molecule: this compound

Before delving into its fragmentation, let's characterize our molecule of interest.

-

Structure: An aromatic ring substituted with an aldehyde (-CHO), a hydroxyl (-OH), a methoxy (-OCH₃), and an iodine (-I) group.

-

Molecular Formula: C₈H₇IO₃

-

Monoisotopic Mass: 277.9491 Da

The interplay between these four distinct functional groups will produce a unique and complex fragmentation pattern.

A Comparative Analysis of Fragmentation Patterns

To understand the fragmentation of our target molecule, we will build upon the known patterns of simpler, analogous compounds.

The Foundation: Benzaldehyde (C₇H₆O, MW = 106.04 Da)

Benzaldehyde provides the fundamental fragmentation pattern for this class of compounds. Its EI mass spectrum is characterized by several key fragments[6][7]:

-

[M]•+ (m/z 106): The molecular ion peak, which is often quite intense due to the stability of the aromatic ring.

-

[M-1]⁺ (m/z 105): Loss of a hydrogen radical from the aldehyde group, forming a stable benzoyl cation. This is a very characteristic peak for aromatic aldehydes.

-

[M-29]⁺ (m/z 77): Loss of the entire aldehyde group (•CHO) to yield the phenyl cation. This is frequently the base peak.

-

[M-28]⁺ (m/z 78): This peak is often attributed to the loss of carbon monoxide (CO) from the [M-H]⁺ ion, though other pathways can contribute.

Adding Complexity: The Influence of Substituents

The addition of hydroxyl, methoxy, and iodo groups significantly alters the fragmentation pathways observed for the simple benzaldehyde core.

| Compound | Key Fragmentation Pathways (in addition to benzaldehyde core fragmentation) | Rationale |

| Hydroxybenzaldehyde | Loss of •OH (M-17), Loss of CO (M-28) from the molecular ion. | The phenolic hydroxyl group can be lost as a radical. The loss of CO is a common fragmentation for phenols. |

| Methoxybenzaldehyde | Loss of •H (M-1), Loss of •CH₃ (M-15), Loss of •OCH₃ (M-31), Loss of CH₂O (M-30). | The methoxy group provides several fragmentation routes. Loss of a methyl radical is common for methyl ethers, as is the loss of formaldehyde (CH₂O) via rearrangement.[8] |

| Iodobenzaldehyde | Loss of •I (M-127), prominent molecular ion peak. | The C-I bond is the weakest bond, leading to a facile loss of an iodine radical. The iodine atom itself (m/z 127) may also be observed as a fragment ion. |

Predicted Fragmentation of this compound

By synthesizing the above information, we can predict the major fragmentation pathways for our target molecule under EI-MS. The molecular ion (M•+) will be observed at m/z 278.

Primary Fragmentation Pathways:

-

Loss of •H (m/z 277): Similar to benzaldehyde, the loss of the aldehydic hydrogen to form a stable acylium ion is highly probable.

-

Loss of •CH₃ (m/z 263): Alpha-cleavage of the methoxy group leading to the loss of a methyl radical is a very common pathway for aromatic ethers.[8]

-

Loss of •CHO (m/z 249): Loss of the formyl radical to generate a substituted phenyl cation.

-

Loss of •I (m/z 151): Given the relative weakness of the C-I bond, the loss of an iodine radical is expected to be a very favorable and prominent fragmentation pathway.

Secondary Fragmentation Pathways: